Clarithromycine Impureté K

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Clarithromycin Impurity K is a by-product formed during the synthesis of clarithromycin, a macrolide antibiotic. This impurity is significant in pharmaceutical research and quality control as it helps in understanding the purity and stability of the final drug product. Clarithromycin itself is used to treat various bacterial infections, and the presence of impurities like Impurity K can affect its efficacy and safety.

Applications De Recherche Scientifique

Clarithromycin Impurity K is used in various scientific research applications, including:

Pharmaceutical Research: It is used as a reference standard in the development and quality control of clarithromycin. It helps in identifying and quantifying impurities in the drug product.

Chemistry: It is used to study the chemical properties and stability of macrolide antibiotics.

Biology and Medicine: It is used in research to understand the pharmacokinetics and pharmacodynamics of clarithromycin and its impurities.

Mécanisme D'action

Target of Action

Clarithromycin Impurity K, also known as 3-O-decladinosyl-8,9,10,11-dianhydro-6-O-methylerythromycin A, is a highly purified impurity found in Clarithromycin . Like Clarithromycin, it is likely to target the bacterial 50S ribosomal subunit . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in peptide bond formation and translocation during the translation and protein assembly process .

Mode of Action

Clarithromycin inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, this interaction can be bacteriostatic or bactericidal .

Pharmacokinetics

Clarithromycin, the parent compound, is known to have a high oral bioavailability, with plasma concentrations reaching peak levels within 2-3 hours of administration . It is primarily metabolized by cytochrome P450 (CYP) 3A isozymes and has an active metabolite, 14-hydroxyclarithromycin . The reported mean values of total body clearance and renal clearance in adults have ranged from 29.2 to 58.1 L/h and 6.7 to 12.8 L/h, respectively .

Action Environment

For instance, the stability and efficacy of Clarithromycin can be affected by the pH of the stomach . Furthermore, the concentration of this impurity was found to increase with prolonged reaction times and/or with raised reaction temperatures .

Méthodes De Préparation

Clarithromycin Impurity K is typically formed during the synthesis of clarithromycin from erythromycin. The synthetic route involves the reaction of erythromycin-A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction produces erythromycin-A oxime, which, under prolonged reaction times and elevated temperatures, leads to the formation of Impurity K .

Industrial production methods for clarithromycin involve several steps, including protection and deprotection of functional groups, methylation, and purification processes. The formation of Impurity K is monitored and controlled to ensure the quality of the final product .

Analyse Des Réactions Chimiques

Clarithromycin Impurity K undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

Clarithromycin Impurity K can be compared with other impurities formed during the synthesis of clarithromycin, such as:

- Clarithromycin Impurity A

- Clarithromycin Impurity B

- Clarithromycin Impurity C

- Clarithromycin Impurity D

Each of these impurities has unique chemical structures and properties, affecting the overall quality and stability of the final drug product. Clarithromycin Impurity K is unique due to its specific formation conditions and chemical structure .

Propriétés

Numéro CAS |

127157-35-1 |

|---|---|

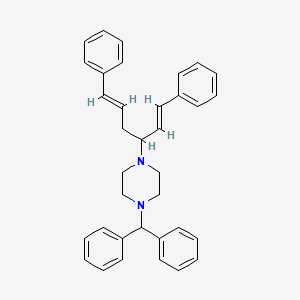

Formule moléculaire |

C30H51NO8 |

Poids moléculaire |

553.73 |

Apparence |

White Solid |

melting_point |

202-207°C |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin; 3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-methylerythromycin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

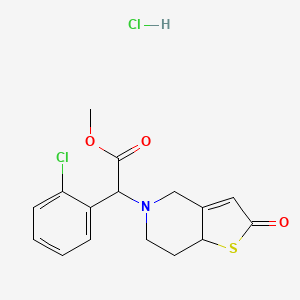

![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)

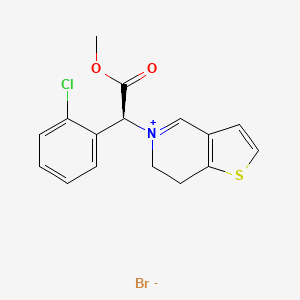

![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)

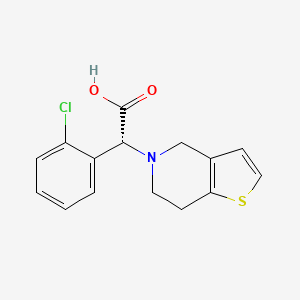

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)